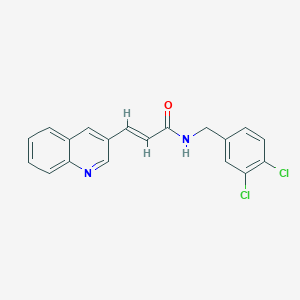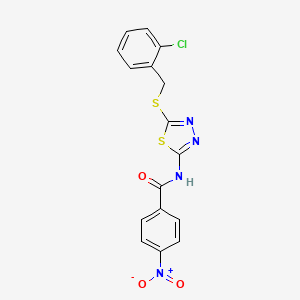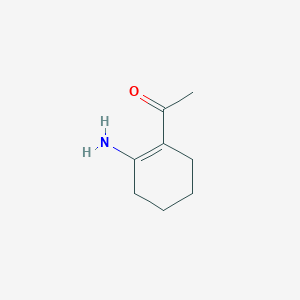
(E)-N-(3,4-dichlorobenzyl)-3-(3-quinolinyl)-2-propenamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(3,4-dichlorobenzyl)-3-(3-quinolinyl)-2-propenamide, also known as DQP, is a synthetic compound that has been studied for its potential applications in scientific research. DQP is a member of the quinoline family, which are compounds that contain the quinoline ring structure. DQP is a relatively new compound, and it has been studied for its potential use in laboratory experiments and its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Photophysical Properties and Applications
Research on metal-carbon σ bonds in ortho-metalated complexes, involving similar structural motifs to (E)-N-(3,4-dichlorobenzyl)-3-(3-quinolinyl)-2-propenamide, reveals significant photophysical effects. These complexes, characterized by absorption and emission spectroscopies, exhibit metal-to-ligand charge-transfer (MLCT) transitions, demonstrating potential applications in photophysical and photochemical devices. The study of such complexes could lead to advancements in light-emitting materials and sensors (S. Sprouse, K. King, P. Spellane, R. Watts, 1984).
Heterocyclic Chemistry and Drug Design
The synthesis and reactions of S-triazolothiadiazinyl and S-triazolothiadiazo-Lylquinoxalines, which share a structural resemblance with this compound, underline the importance of heterocyclic compounds in medicinal chemistry. These compounds are pivotal in the development of novel pharmaceutical agents, showcasing the potential of this compound in drug discovery and design (O. S. Moustafa, 2000).
Material Science and Coordination Chemistry
The synthesis of 4-aminoquinoline analogues and their platinum(II) complexes as new antileishmanial and antitubercular agents highlights the role of quinoline derivatives in coordination chemistry and their potential applications in developing materials with biological activity. Such studies suggest the utility of this compound in creating new materials with specific biological or chemical properties (A. M. Carmo et al., 2011).
Synthesis and Chemical Reactivity
Investigations into the synthesis of some benzo[h]quinoline derivatives and their testing on cultured murine lymphoblastic leukaemia cells, although showing no cytotoxicity, highlight the significance of synthetic routes and chemical reactivity studies in understanding and harnessing the potential of complex compounds like this compound for various applications, including medicinal chemistry (Y. Janin, E. Bisagni, D. Carrez, 1993).
Eigenschaften
IUPAC Name |
(E)-N-[(3,4-dichlorophenyl)methyl]-3-quinolin-3-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2O/c20-16-7-5-14(10-17(16)21)12-23-19(24)8-6-13-9-15-3-1-2-4-18(15)22-11-13/h1-11H,12H2,(H,23,24)/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLSXOOUNCYOLBV-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C=N2)/C=C/C(=O)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-({[(2,4-Dichlorophenyl)methyl]amino}methyl)oxan-4-ol](/img/structure/B2898011.png)


![2-(2-methoxyphenoxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2898014.png)
![3-(4-bromobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2898015.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-(2-cyclopropyloxolan-3-yl)urea](/img/structure/B2898016.png)
![6-(4-Fluorophenyl)-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2898018.png)
![4-chloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-nitrobenzamide](/img/structure/B2898019.png)
![4-(N-cyclopropyl-N-methylsulfamoyl)-N-(2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)benzamide](/img/structure/B2898021.png)
![2-[[5-(benzenesulfonyl)-4-oxo-1,3-diazinan-2-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2898023.png)
![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2898024.png)
![ethyl 4-{[3-(dimethylamino)propyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2898025.png)